molecular formula C21H27N5O6S B2657611 Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 868220-66-0

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No. B2657611
CAS RN: 868220-66-0
M. Wt: 477.54
InChI Key: BUZMUAOCVHWGTR-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole, triazole, piperazine, and carboxylate ester. Thiazole and triazole are heterocyclic compounds that contain nitrogen and sulfur atoms in their ring structure . Piperazine is a cyclic amine that is often used in the synthesis of pharmaceuticals . The carboxylate ester group is a common functional group in organic chemistry and is often involved in reactions such as hydrolysis and transesterification .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the piperazine would likely contribute to the rigidity of the molecule, while the ester group could introduce some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The nitrogen atoms in the thiazole and triazole rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could increase its solubility in polar solvents . The heterocyclic rings could contribute to its stability and resistance to degradation .

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazole structure have been found to exhibit anticancer activity . They can interact with cancer cells and inhibit their growth. This makes them potential candidates for the development of new anticancer drugs .

Antimicrobial Activity

1,2,4-Triazole derivatives have shown significant antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

These compounds have also been found to have analgesic and anti-inflammatory properties . This suggests that they could be used in the development of pain relief and anti-inflammatory drugs .

Antioxidant Activity

1,2,4-Triazole derivatives can act as antioxidants . They have the ability to neutralize harmful free radicals in the body, which can help prevent various diseases .

Antiviral Activity

Some 1,2,4-triazole derivatives have shown antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

1,2,4-Triazole derivatives can act as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases .

Antitubercular Agents

These compounds have shown activity against Mycobacterium tuberculosis . This suggests that they could be used in the development of new drugs for the treatment of tuberculosis .

Drug Design and Development

The structure–activity relationship of biologically important 1,2,4-triazolo derivatives have profound importance in drug design, discovery and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if this compound were used as a pharmaceutical, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid exposure .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a pharmaceutical or as a building block in the synthesis of more complex molecules . Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6S/c1-5-32-21(28)25-8-6-24(7-9-25)16(18-19(27)26-20(33-18)22-12-23-26)13-10-14(29-2)17(31-4)15(11-13)30-3/h10-12,16,27H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMUAOCVHWGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate

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